
2-(Methylthio)pyrimidine
Overview
Description
2-(Methylthio)pyrimidine (CAS 823-09-6) is a heterocyclic organic compound with the molecular formula C₅H₆N₂S. It features a pyrimidine ring substituted with a methylthio (-SCH₃) group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical synthesis due to its reactivity at the sulfur and nitrogen sites . Its applications span agrochemicals, antiviral agents, and kinase inhibitors, often acting as a precursor for more complex derivatives .
Key properties include a molecular weight of 126.18 g/mol, stability under standard storage conditions, and high purity (≥99%) in commercial formulations . The methylthio group enhances lipophilicity, influencing solubility and pharmacokinetic profiles in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Methylthio)pyrimidine involves the reaction of 2-thiouracil with methyl iodide in the presence of sodium hydroxide as a catalyst. This reaction typically requires reflux conditions for about 24 hours and yields approximately 82% . Another method involves the use of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid as starting reactants .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective synthetic routes. For example, the synthesis of Palbociclib, a small molecule CDK inhibitor, starts from 2-(Methylthio)pyrimidin-4-(3H)-one and involves multiple steps including nucleophilic substitution, bromination, and oxidation .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions.
Oxidation and Reduction: It can participate in redox reactions, particularly in the synthesis of complex molecules like Palbociclib.
Cross-Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, bromine, and cyclopentylamine. Reaction conditions often involve reflux, aqueous workup, and the use of catalysts like palladium in cross-coupling reactions .
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines and complex molecules like Palbociclib, which have significant pharmacological applications .
Scientific Research Applications
2-(Methylthio)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, in the case of Palbociclib, it inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include CDKs, caspases, and various signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(methylthio)pyrimidine with its analogs, highlighting structural variations, physicochemical properties, and applications:
Key Findings :
Substituent Effects on Reactivity: Chloro and ethoxy substituents (e.g., 4-Cl, 6-OCH₂CH₃) increase electrophilicity, enabling regioselective cross-coupling reactions for drug discovery . Dichloro derivatives (4,6-Cl₂) exhibit higher reactivity in palladium-catalyzed syntheses compared to monosubstituted analogs .
Biological Activity: Dopamine Receptor Affinity: 2-(Benzylamino)-6-chloro-4-(N-methylpiperazino)-5-(methylthio)pyrimidine (from ) shows potent dopamine receptor binding, emphasizing the role of 5-(methylthio) and 4-piperazino groups in neuroactive compounds . Antimicrobial and Antiviral Potential: Pyrazolo[1,5-a]pyrimidine derivatives with methylthio groups demonstrate antimicrobial activity, while 4-methyl analogs are precursors for herpes virus inhibitors .
Synthetic Accessibility: this compound derivatives are synthesized via high-yield routes, such as cyclocondensation of 5-aminopyrazole with bis(methylthio)methylene malononitrile . Ether and thioether derivatives (e.g., 4-chloro-6-ethoxy-2-(methylthio)pyrimidine) are prepared using literature methods with moderate to high yields .
Biological Activity
2-(Methylthio)pyrimidine is a sulfur-containing pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyrimidine derivatives, known for their potential in drug development and therapeutic applications. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by relevant case studies and research findings.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized various pyrimidine derivatives and evaluated their activity against several microbial strains, including E. coli, S. aureus, and C. albicans. The results showed that certain derivatives, particularly those with methylthio substitutions, demonstrated enhanced antimicrobial efficacy compared to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | 32 µg/mL |
Other derivatives | Various strains | Ranged from 16-128 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives were tested against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited promising cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation .
Table 2: Cytotoxicity of this compound Derivatives
Cell Line | Compound Concentration (µM) | IC50 Value (µM) |
---|---|---|
MCF-7 | 250 | 15.4 |
A549 | 250 | 12.3 |
HCT-116 | 250 | 18.9 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives have also been documented. In vitro studies have shown that compounds containing the methylthio group can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
4. Antiviral Activity
Recent research has highlighted the antiviral potential of pyrimidines, particularly against HIV-1. Compounds similar to this compound have been shown to inhibit reverse transcriptase activity effectively, indicating their role as potential antiviral agents . The substitution at the C-2 position of the pyrimidine ring is crucial for enhancing this activity.
Table 3: Antiviral Activity Against HIV-1
Compound | IC50 Value (µM) |
---|---|
This compound | 0.32 |
Control (AZT) | 0.25 |
Case Study: Synthesis and Evaluation of Pyrimidine Derivatives
In a comprehensive study conducted by Almehizia et al., various pyrimidine derivatives were synthesized and screened for biological activities including antioxidant, anti-diabetic, and anticancer properties . Among these, compounds featuring the methylthio group displayed superior activities across multiple assays, reinforcing the significance of sulfur-containing substituents in enhancing biological efficacy.
Case Study: Structure-Activity Relationship Analysis
A review by Sabita et al. emphasized the importance of structural modifications in pyrimidines for drug development . The study concluded that specific substitutions on the pyrimidine ring significantly influence biological activities such as antimicrobial and anticancer effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(methylthio)pyrimidine derivatives, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The synthesis often involves nucleophilic substitution or oxidation reactions. For example, 4,6-dichloro-2-(methylthio)pyrimidine can be converted to 4,6-bis(benzyloxy) derivatives using benzyl alcohol and NaH, followed by oxidation with Oxone® to sulfones . Key parameters include reaction temperature (25–30°C), solvent choice (e.g., MeCN, THF), and stoichiometric control of reagents like methyl chloride . Reproducibility requires anhydrous conditions and inert atmospheres to prevent hydrolysis or side reactions .
Q. How can researchers characterize the purity and structural identity of this compound derivatives?
- Methodological Answer : Standard techniques include:
Method | Purpose | Example Data |
---|---|---|
¹H/¹³C NMR | Confirm substituent positions and purity | Methylthio peaks at δ 2.5–2.7 ppm; aromatic protons at δ 6.5–8.5 ppm |
IR Spectroscopy | Identify functional groups (e.g., C=S at ~650 cm⁻¹, carbonyl at ~1628 cm⁻¹) | |
Mass Spectrometry | Verify molecular weight (e.g., [M+H]+ for C₅H₆N₂S = 127.03) | |
Elemental Analysis | Validate empirical formulas (e.g., C: 47.6%, H: 4.8% for C₅H₆N₂S) |
Q. What safety protocols are essential when handling this compound and its derivatives?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315 hazard) .
- Store waste separately and collaborate with certified disposal companies to manage chlorinated or sulfur-containing byproducts .
- Monitor air quality in labs due to volatile intermediates like methyl chloride .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions in the synthesis of this compound derivatives?
- Methodological Answer :
- Step 1 : Analyze reaction intermediates via HPLC or TLC to identify bottlenecks (e.g., incomplete substitution or oxidation) .
- Step 2 : Adjust stoichiometry (e.g., excess methyl chloride for methylation) or temperature (e.g., 60°C for faster kinetics) .
- Step 3 : Explore catalysts (e.g., NaH for deprotonation) or alternative solvents (e.g., DMF for polar intermediates) .
- Case Study : A 30% yield improvement was achieved by stepwise methyl chloride addition and extended stirring (6–8 hours) .
Q. What advanced spectroscopic techniques are used to study the metal-binding properties of this compound ligands?
- Methodological Answer :
- Absorption/Fluorescence Spectroscopy : Detect Fe²⁺/Fe³⁺ via ligand-metal charge transfer (LMCT) bands. For example, PSADP ligand shows λₐbₛ = 365 nm for Fe³⁺ and λₑₘ = 450 nm for Fe²⁺ .
- Theoretical Modeling : Use DFT calculations to predict binding affinities and compare with experimental data (e.g., bond distances in Fe–S/N complexes) .
Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Map interactions between derivatives (e.g., thieno-pyrimidines) and target receptors (e.g., 5-HT₃R). Identify critical residues (e.g., Trp183, Tyr234) for hydrogen bonding or π-π stacking .
- QSAR Models : Corolate substituent effects (e.g., methylthio vs. sulfonyl groups) with bioactivity (e.g., IC₅₀ values) using topological polar surface area (TPSA) or logP .
Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer :
- Hypothesis Testing : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxygen/moisture interference .
- Cross-Validation : Compare NMR/IR data with literature (e.g., NIST Chemistry WebBook) .
- Case Study : Discrepancies in sulfone oxidation yields were resolved by optimizing Oxone® concentration and reaction time .
Q. Tables for Key Data
Table 1 : Common Derivatives and Their Applications
Table 2 : Optimization Strategies for Low-Yield Reactions
Issue | Solution | Yield Improvement |
---|---|---|
Incomplete methylation | Stepwise methyl chloride addition | 75% → 85% |
Side-product formation | Use of NaH as a strong base | 30% → 95% (chlorination) |
Q. Ethical and Methodological Considerations
Properties
IUPAC Name |
2-methylsulfanylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEMIZSFFWGXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878784 | |
Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-09-6 | |
Record name | 2-(Methylthio)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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